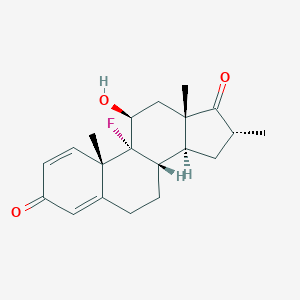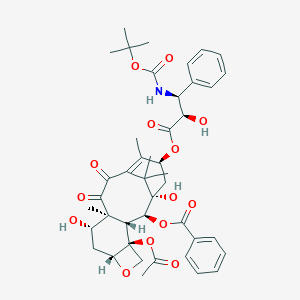
N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum
Mecanismo De Acción
Target of Action
Desethylcarbamoyl Cabergoline, also known as 114UFJ65CL, N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, or FCE-21590, primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in various neurological processes, including motor control, cognition, and reward, as well as the modulation of prolactin production .
Mode of Action
Desethylcarbamoyl Cabergoline acts as a potent agonist on dopamine D2 receptors . In lactotrophs, cells in the anterior pituitary gland that produce prolactin, stimulation of dopamine D2 receptors by Desethylcarbamoyl Cabergoline causes inhibition of adenylyl cyclase . This inhibition decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .
Biochemical Pathways
The primary biochemical pathway affected by Desethylcarbamoyl Cabergoline is the dopamine signaling pathway. By acting as an agonist on dopamine D2 receptors, Desethylcarbamoyl Cabergoline inhibits the production of cAMP, a secondary messenger involved in many biological responses. This inhibition disrupts the normal signaling processes, leading to decreased prolactin secretion .
Pharmacokinetics
Desethylcarbamoyl Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg . Following oral administration, peak plasma concentrations of Desethylcarbamoyl Cabergoline are reached within 2–3 hours . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Desethylcarbamoyl Cabergoline is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . The elimination half-life of Desethylcarbamoyl Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .
Result of Action
The primary molecular effect of Desethylcarbamoyl Cabergoline’s action is the inhibition of prolactin secretion . On a cellular level, this results in a decrease in the production and release of prolactin from lactotrophs in the anterior pituitary gland . This can help manage conditions associated with hyperprolactinemia, such as menstrual irregularities, infertility, and galactorrhea .
Action Environment
The action, efficacy, and stability of Desethylcarbamoyl Cabergoline can be influenced by various environmental factors. For instance, the presence of other highly protein-bound drugs may affect its disposition . .
Propiedades
Número CAS |
85329-86-8 |
|---|---|
Fórmula molecular |
C23H32N4O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1 |
Clave InChI |
JJTHJEHDIBAMMM-HPKQAEFZSA-N |
SMILES |
CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
SMILES isomérico |
CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
SMILES canónico |
CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Apariencia |
Tan Solid |
melting_point |
188-190°C |
| 85329-86-8 | |
Pictogramas |
Irritant |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide; (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide; FCE 21590 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary routes of elimination for cabergoline in humans?
A1: Following oral administration, cabergoline is primarily eliminated through fecal excretion. Research indicates that approximately 72% of the administered dose is recovered in feces within 10 days []. Urinary excretion represents a secondary route, accounting for about 18% of the dose over the same period [].
Q2: Is cabergoline extensively metabolized in humans? What are the major metabolites identified?
A2: Yes, cabergoline undergoes significant metabolism in the human body. Less than 14% of the drug is excreted unchanged in urine within the first 24 hours after administration []. The main metabolite identified is the acid derivative, FCE 21589, constituting 38% of urinary radioactivity within the first 24 hours []. Another metabolite, the amide derivative FCE 21590, is found in smaller amounts, representing around 4% of urinary radioactivity within the initial 24 hours [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)










![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)

